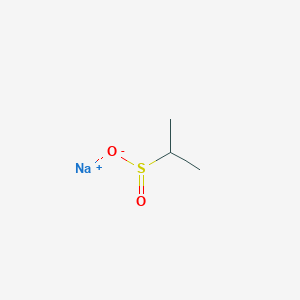

Sodium propane-2-sulfinate

Description

Contextualization within Organosulfur Chemistry Research

Organosulfur compounds are fundamental in various chemical disciplines, and the synthesis of these molecules is a significant area of research. Sodium sulfinates (RSO₂Na), as a class of compounds, are notable for being stable, easy-to-handle, and generally odorless solids, which makes them advantageous compared to other sulfonylating agents like sulfonyl chlorides. semanticscholar.orgrsc.org They serve as key precursors for creating a wide range of organosulfur compounds. rsc.orgresearchgate.net Specifically, aliphatic sulfinates such as sodium propane-2-sulfinate are crucial reagents. Research has focused on developing efficient methods for their synthesis, sometimes through innovative pathways like the photocatalytic activation of volatile alkanes such as propane (B168953), which can then react with sulfur dioxide to yield the corresponding sulfinate. researchgate.net This highlights the ongoing effort to incorporate simple hydrocarbon feedstocks into the synthesis of valuable chemical reagents.

Significance as a Versatile Chemical Building Block

The significance of this compound lies in its multifaceted reactivity. Depending on the reaction conditions, sodium sulfinates can function as sulfonylating, sulfenylating, or sulfinylating agents. semanticscholar.orgrsc.orgresearchgate.net This versatility allows them to be used as powerful building blocks for forming various chemical bonds, primarily carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. rsc.orgresearchgate.net

The generation of the isopropylsulfonyl radical from this compound is a key aspect of its utility, enabling its participation in a wide array of radical reactions. researchgate.net This reactivity is harnessed to synthesize important classes of organic molecules. rsc.orgresearchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | sodium;propane-2-sulfinate |

| CAS Number | 4160-19-4 |

| Molecular Formula | C₃H₇NaO₂S |

| Molecular Weight | 130.14 g/mol |

Scope of Research in Contemporary Organic Synthesis

In contemporary organic synthesis, this compound and related sulfinates are at the forefront of developing novel and efficient chemical transformations. Research has expanded to include their use in photoredox catalysis, electrochemical synthesis, and multicomponent reactions. semanticscholar.orgrsc.orgresearchgate.net These modern synthetic methods aim to be more sustainable and atom-economical.

Recent studies have demonstrated the use of sodium sulfinates as precursors to sulfonyl radicals for various applications. researchgate.net For instance, they are employed in direct C-H functionalization, allowing for the formation of C-S bonds at positions that were previously unreactive, which is a significant advancement in synthetic strategy. semanticscholar.orgresearchgate.net There are specific documented instances of this compound being used in copper-catalyzed C-H sulfonylation reactions. rsc.org Furthermore, the involvement of sodium sulfinates in multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, showcases their utility in building molecular complexity efficiently. semanticscholar.orgresearchgate.net These reactions often proceed via radical pathways, highlighting the compound's role as a reliable source of sulfonyl radicals under various catalytic conditions, including visible-light photoredox catalysis. researchgate.net

Table 2: Selected Synthetic Applications of Alkyl Sodium Sulfinates

| Reaction Type | Products | Key Features |

|---|---|---|

| C-S Bond Formation | Sulfones (including β-keto sulfones, vinyl sulfones) | Can be achieved via radical addition or transition-metal catalysis. rsc.orgnih.gov |

| N-S Bond Formation | Sulfonamides | Often proceeds via electrochemical oxidative amination. semanticscholar.org |

| S-S Bond Formation | Thiosulfonates | Achieved by coupling with thiols under aerobic conditions. semanticscholar.org |

| Multicomponent Reactions | γ-sulfonyl amines | Photoredox-catalyzed reactions that form multiple bonds in one pot. researchgate.net |

| C-H Functionalization | Aryl/Heteroaryl sulfones | Direct sulfonylation of C-H bonds, often catalyzed by metals like copper. rsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;propane-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOHNUOJMKNMLA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635608 | |

| Record name | Sodium propane-2-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-19-4 | |

| Record name | Sodium propane-2-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium propane-2-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Sodium Propane 2 Sulfinate

Classical and Established Synthetic Routes

Traditional methods for the synthesis of sodium propane-2-sulfinate have been well-documented and are foundational to its preparation. These routes often involve the reduction of sulfonyl chlorides or multi-step sequences.

Reduction of Corresponding Sulfonyl Chlorides

A prevalent and direct method for preparing sodium sulfinates, including this compound, is the reduction of the corresponding sulfonyl chloride. nih.govresearchgate.net This approach is widely used due to the ready availability of sulfonyl chlorides as starting materials. nih.govsemanticscholar.org

Several reducing agents can be employed for this transformation. The most common method involves the use of sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous solution, typically heated to 70–80 °C. nih.gov This process is known for its high yields. nih.gov Other reducing agents that have been utilized for the reduction of sulfonyl chlorides to sulfinates include zinc dust with sodium carbonate in water and sodium sulfide (B99878). nih.govgoogle.com Magnesium has also been shown to reduce sulfonyl chlorides to their corresponding sulfinate salts under sonication. rsc.org

Table 1: Common Reducing Agents for Sulfonyl Chlorides

| Reducing Agent | Co-reagent/Solvent | Typical Conditions |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate, Water | 70–80 °C |

| Zinc (Zn) | Sodium Carbonate, Water | Not specified |

| Sodium Sulfide (Na₂S) | Not specified | Not specified |

Multi-Step Organic Synthesis Approaches (e.g., Sulfonation followed by Reduction)

Multi-step syntheses provide an alternative pathway to this compound, often allowing for the construction of the molecule from simpler precursors. A common strategy involves the sulfonation of a suitable propane-based starting material, followed by a reduction step. For instance, a two-step industrial process for synthesizing sodium sulfinates involves the initial formation of sulfonyl chlorides from alkanes, sulfur dioxide, and chlorine gas, which are then reduced. nih.gov

Another multi-step approach involves the alkylation of a compound containing a sulfinate precursor, followed by a cleavage reaction to release the desired sulfinate. For example, a three-step synthesis described for functionalized aliphatic sulfinates begins with the alkylation of 2-mercaptobenzothiazole (B37678) with an alkyl halide. nih.govsemanticscholar.org This is followed by oxidation to form a sulfone, and the final step is treatment with sodium borohydride (B1222165) to yield the sulfinate. nih.govsemanticscholar.org While this specific example uses a benzothiazole (B30560) moiety, the general principle of forming a sulfone and then reducing it can be applied to synthesize various sulfinates.

Emerging and Advanced Synthetic Strategies

Recent advancements in synthetic methodology have introduced novel and more efficient ways to produce sulfinates, including photocatalytic and electrochemical methods, as well as the use of sulfur dioxide surrogates. rsc.org

Photocatalytic Synthesis Approaches

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. rsc.org A recently developed method utilizes hydrogen atom transfer (HAT) photocatalysis to activate volatile alkanes like propane (B168953). nih.govresearchgate.net In this process, a photocatalyst, upon irradiation with light, generates a radical from the alkane. nih.gov This nucleophilic radical then reacts with sulfur dioxide (SO₂) to form the corresponding sulfinate. nih.govresearchgate.net This approach is particularly noteworthy for its ability to use simple, abundant hydrocarbons as starting materials and for its use of flow chemistry to safely handle gaseous reagents. nih.gov

Table 2: Key Features of Photocatalytic Sulfinylation of Propane

| Feature | Description |

|---|---|

| Reactants | Propane, Sulfur Dioxide (SO₂) |

| Catalyst | Hydrogen Atom Transfer (HAT) photocatalyst |

| Conditions | UV-A light irradiation, flow chemistry |

| Intermediate | Isopropyl radical |

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds, and the preparation of sulfinates is no exception. semanticscholar.orgrsc.org Electrochemical synthesis can be applied to the formation of sulfonamides from sodium sulfinates and amines, indicating the stability and utility of sulfinates in electrochemical environments. semanticscholar.org While direct electrochemical synthesis of this compound from simple precursors is an area of ongoing research, related electrochemical transformations highlight the potential of this strategy. semanticscholar.org For example, electrochemical oxidative amination of sodium sulfinates has been successfully demonstrated. semanticscholar.org

Utilization of Sulfur Dioxide Surrogates (e.g., DABSO)

Handling gaseous sulfur dioxide can be challenging in a laboratory setting. To circumvent this, stable, solid sulfur dioxide surrogates have been developed. One of the most prominent surrogates is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, commonly known as DABSO. rsc.orgresearchgate.netacs.orgresearchgate.net

DABSO can be used to generate sulfinates from organometallic reagents. acs.org For instance, an organomagnesium or organolithium reagent, such as isopropyl magnesium chloride (which can be formed from 2-chloropropane), can react with DABSO to generate the corresponding magnesium or lithium sulfinate. researchgate.netacs.org Subsequent treatment with an aqueous sodium salt solution, like sodium carbonate, affords the desired this compound. rsc.orgresearchgate.net This method is advantageous as it avoids the direct handling of SO₂ gas and is compatible with a wide range of functional groups. acs.orgresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Propane-2-sulfonyl chloride |

| Sodium sulfite |

| Sodium bicarbonate |

| Zinc |

| Sodium carbonate |

| Sodium sulfide |

| Magnesium |

| Sulfur dioxide |

| Chlorine |

| 2-Mercaptobenzothiazole |

| Sodium borohydride |

| DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) |

| Isopropyl magnesium chloride |

| 2-Chloropropane |

| Sodium ethanesulfinate |

| Ethylene chlorohydrin |

| Barium hydroxide |

| 2-Hydroxyethanesulfonyl chloride |

| Sodium 3-chloro-2-hydroxy-propanesulfonate |

| Epichlorohydrin |

| 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate |

| Pyridine |

| 1,3-Propanesultone |

| Sodium 3-methoxy-3-oxopropane-1-sulfinate |

| 2-Acrylamido-2-methylpropane sulfonic acid sodium salt |

| 2-Methyl-2-(prop-2-enamido)propane-1-sulfonic acid |

| Sodium polydithio-dipropyl sulfonate |

| Sodium methylsulfinate |

| Sodium benzenesulfinate |

| Sodium p-toluenesulfinate |

Hydrogen Atom Transfer Photocatalysis in Alkane Sulfinate Formation

The direct functionalization of alkanes into valuable chemical products represents a significant challenge in organic synthesis due to the high strength of C(sp³)–H bonds. Hydrogen Atom Transfer (HAT) photocatalysis has emerged as a powerful and efficient strategy to overcome this challenge, enabling the activation of otherwise inert alkanes like propane for the synthesis of alkyl sulfinates. uva.nlresearchgate.netnih.gov

This method relies on a photocatalyst that, upon excitation by light, can abstract a hydrogen atom from an alkane. rsc.orgprinceton.edu In the case of propane, this generates a secondary propyl radical. This highly reactive radical intermediate is then "trapped" by sulfur dioxide (SO₂), a readily available C1 building block, to form a sulfonyl radical. uva.nlresearchgate.net Subsequent reduction of this sulfonyl radical yields the corresponding sulfinate anion, which, in the presence of a sodium source, provides the this compound salt.

The mechanism can be summarized as follows:

Photoexcitation: A photocatalyst (e.g., a decatungstate salt) absorbs light (typically UV-A) and becomes highly oxidizing. princeton.eduresearchgate.net

Hydrogen Atom Transfer (HAT): The excited photocatalyst abstracts a hydrogen atom from propane, forming a propane-2-yl radical. researchgate.net

Radical Trapping: The alkyl radical reacts rapidly with sulfur dioxide to form a propane-2-sulfonyl radical. researchgate.net

Reduction & Formation of Salt: The sulfonyl radical is reduced, and in the presence of a sodium cation (e.g., from sodium bicarbonate used in the workup), the final product, this compound, is formed. princeton.edu

This approach is significant as it transforms abundant hydrocarbon feedstocks directly into versatile sulfur-containing building blocks, which are pivotal in the synthesis of pharmaceuticals and agrochemicals. uva.nlresearchgate.net

Optimization of Synthetic Protocols for Enhanced Yield and Purity

Optimizing any synthetic protocol is critical for ensuring its efficiency, cost-effectiveness, and the quality of the final product. For the synthesis of this compound, this involves meticulous control over several key reaction parameters.

The relative amounts of reactants, or stoichiometry, play a decisive role in the outcome of a chemical reaction, influencing both yield and the formation of by-products. In the photocatalytic synthesis of this compound from propane, precise control of the molar ratios of the alkane, sulfur dioxide, and the photocatalyst is essential.

Research on the sulfinylation of light alkanes in a flow system specified the use of a significant excess of the alkane (5 equivalents relative to the limiting reagent) and a catalytic amount of the photocatalyst (1 mol%). researchgate.net This use of excess propane helps to ensure that the photocatalyst has a high probability of reacting with the alkane and can favor the desired reaction pathway over potential side reactions. The catalyst loading is kept low to maintain catalytic efficiency without being wasteful.

In more general synthesis strategies, the ratio of the primary substrate to any activating agents is also critical. For instance, in reactions involving the sulfonylation of other compounds, adjusting the equivalents of reagents like p-toluenesulfonyl chloride (TsCl) was shown to directly impact product yield, with both insufficient and excessive amounts being detrimental. rhhz.net Therefore, empirical determination of the optimal molar ratios is a fundamental step in maximizing the yield of this compound.

Table 1: Effect of Reagent Stoichiometry on a Representative Sulfonylation Reaction

This table illustrates how varying the type and amount of an activating agent can significantly affect product yield in a related sulfonylation process, highlighting the importance of stoichiometric optimization. Data adapted from a study on quinoline (B57606) sulfonylation. rhhz.net

The solvent system is equally important. A suitable solvent must effectively dissolve the reactants to allow them to interact. biotage.com High-boiling point solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used for reactions requiring elevated temperatures. biotage.commdpi.com However, the solvent is not merely an inert medium; it can influence reaction pathways and efficiency. In some cases, solvents with lower polarity, such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM), may result in higher yields and cleaner reaction profiles, even with limited initial reactant solubility. biotage.com The selection of an optimal solvent often involves screening a variety of options to find the best balance between solubility, reaction rate, and minimization of side reactions. biotage.comrsc.org

Table 2: Influence of Solvent on Reaction Yield

This table provides a generalized comparison of how different common organic solvents can affect the outcome of a synthesis, based on findings from a study comparing reaction efficiency. biotage.com

After the synthesis is complete, the crude product mixture contains the desired this compound along with unreacted starting materials, by-products, and residual solvent. Achieving high purity requires effective purification techniques.

Recrystallization is a primary method for purifying solid compounds. rsc.orgrsc.org This technique relies on the differences in solubility between the desired product and impurities in a given solvent system at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure product crystallizes out, leaving impurities behind in the solution. rsc.org For sulfinate salts, which are often water-soluble, aqueous solvent systems or mixtures like ethanol/water might be employed. rsc.orggoogle.com

Chromatography , particularly flash column chromatography, is another powerful purification tool. rsc.org This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). It is highly effective for removing impurities with polarities similar to the product. rsc.org

For water-soluble salts like aryl sulfonates, purification can be challenging due to the similar solubilities of the product and salt-like by-products. google.com In such cases, specialized techniques like slurry washing, where the crude solid is stirred in a solvent that dissolves impurities but not the product, or ion-exchange chromatography may be necessary to achieve the required level of purity. google.com

Reactivity and Mechanistic Investigations of Sodium Propane 2 Sulfinate

Fundamental Reaction Pathways

The chemical behavior of sodium propane-2-sulfinate is dictated by the electronic nature of the sulfinate group. This functionality allows the compound to act as a nucleophile, be targeted by electrophiles, and serve as a precursor to sulfonyl radicals under specific conditions. researchgate.netrsc.org

This compound exhibits nucleophilic character at the sulfur atom, enabling it to react with various electrophiles. This nucleophilicity is a cornerstone of its synthetic utility, particularly in the formation of sulfones and sulfonamides. beilstein-journals.orgnih.gov For instance, it can undergo nucleophilic substitution reactions with alkyl halides to furnish sulfones. researchgate.net

In the presence of a suitable base, the sulfinate anion can be generated in situ from precursor molecules like β-nitrile sulfones, which then participate in palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov This approach highlights the utility of generating the nucleophilic sulfinate species under reaction conditions to achieve specific bond formations. nih.gov The nucleophilicity of sulfinates, including this compound, is influenced by the electronic properties of the attached alkyl or aryl group. beilstein-journals.org Aliphatic β-sulfinyl esters, for example, may not possess sufficient nucleophilicity to react with certain electrophilic aminating reagents. beilstein-journals.org

While primarily known for its nucleophilic nature, the sulfur atom in a sulfinate can be rendered electrophilic through oxidation. d-nb.info Hypervalent iodine(III) reagents can oxidize sodium sulfinates to generate a reactive electrophilic sulfonium (B1226848) species. d-nb.info This transient intermediate can then be trapped by various nucleophiles, such as alcohols, to form sulfonates. d-nb.info This method provides an alternative to the traditional use of sulfonyl chlorides for the synthesis of sulfonates. d-nb.info

The concept of umpolung, or reactivity inversion, is central to this electrophilic behavior. beilstein-journals.org By generating a sulfonyl-containing benziodoxolone in situ from a chlorobenziodoxolone and a sulfinate salt, the typically nucleophilic sulfur center is transformed into an electrophilic one, which can then react with amines or hydrazines to form S–N bonds. beilstein-journals.org Furthermore, Friedel–Crafts-type reactions can occur where an electrophilic sulfonium species, generated from the oxidation of a sulfinate salt, reacts with electron-rich aromatic systems like thiophene (B33073) or anisole. d-nb.infoacs.org

This compound is a well-established precursor for the generation of sulfonyl radicals. researchgate.netresearchgate.net These radicals are highly reactive intermediates that can participate in a wide range of transformations, including additions to unsaturated systems and C-H functionalization reactions. researchgate.netnih.gov The generation of sulfonyl radicals from sodium sulfinates can be achieved through various methods, including the use of chemical oxidants, photoredox catalysis, and electrochemical oxidation. researchgate.netorganic-chemistry.org

Under visible light irradiation, sodium sulfinates can form electron donor-acceptor (EDA) complexes with suitable acceptors, such as pyridinium (B92312) salts. nih.gov Upon photoexcitation, single-electron transfer (SET) from the sulfinate to the acceptor occurs, generating a sulfonyl radical. nih.govmdpi.com This radical can then add to alkenes in a three-component reaction to form β-pyridyl alkyl sulfones. nih.gov Similarly, photoredox catalysis with iridium complexes can activate sulfone tetrazoles, presumed to proceed through sulfonyl radical intermediates, which are then trapped by electron-deficient olefins. organic-chemistry.org

The involvement of radical pathways is often supported by mechanistic studies, such as radical trapping experiments. mdpi.com The addition of radical inhibitors like TEMPO or BHT can hinder or suppress the reaction, indicating the participation of free radicals. mdpi.com

Electrophilic Reactivity Profiles

Specific Bond Formation Reactions

The diverse reactivity of this compound makes it a key reagent for the formation of various chemical bonds, most notably carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds. These reactions are fundamental to the synthesis of important classes of organosulfur compounds.

The formation of C-S bonds using this compound is a widely employed strategy for the synthesis of sulfones. researchgate.netrsc.org This can be achieved through several catalytic and non-catalytic methods.

Transition-Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-S bonds. acs.orgnih.govmdpi.com In these reactions, this compound can act as a nucleophilic coupling partner with aryl or vinyl halides and triflates. nih.govacs.org The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to afford the sulfone and regenerate the catalyst. nih.govmdpi.comrsc.org The efficiency of these reactions can be influenced by the choice of ligands, bases, and reaction conditions. nih.govacs.org

Copper-catalyzed reactions also provide an effective means for C-S bond formation. acs.orgnih.gov For instance, copper(II)-catalyzed direct sulfonylation of C(sp²)-H bonds using a removable directing group allows for the synthesis of diverse aryl sulfones. nih.gov

Radical-Mediated C-S Bond Formation:

As previously discussed, the generation of sulfonyl radicals from this compound enables their addition to unsaturated carbon-carbon bonds. researchgate.netnih.gov This radical pathway is particularly useful for the synthesis of vinyl sulfones from alkynes and allyl sulfones from allenes. researchgate.netnih.gov The reaction of sulfonyl radicals with alkenes can also be part of a cascade cyclization process to form sulfonylated heterocycles. researchgate.net

Below is a table summarizing various C-S bond formation reactions involving sodium sulfinates:

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |

| Palladium-Catalyzed Cross-Coupling | Aryl/Vinyl Halides | Pd(0) catalyst, base | Aryl/Vinyl Sulfones |

| Copper-Catalyzed C-H Sulfonylation | Arenes with directing group | Cu(II) salt, oxidant | Aryl Sulfones |

| Radical Addition | Alkenes/Alkynes | Photoredox catalyst or oxidant | Alkyl/Vinyl Sulfones |

| Friedel-Crafts Type Reaction | Electron-rich arenes | Hypervalent iodine reagent | Aryl Sulfoxides |

The synthesis of sulfonamides, a critical functional group in many pharmaceuticals, is a key application of N-S bond formation reactions involving this compound. d-nb.inforsc.org

Oxidative Coupling Reactions:

A common approach involves the oxidative coupling of sodium sulfinates with amines. d-nb.infonih.gov Various oxidants and catalysts can be employed to facilitate this transformation. For example, iodine-mediated reactions provide an efficient method for the synthesis of sulfonamides from sodium sulfinates and amines, often under mild and environmentally friendly conditions. d-nb.infonih.govresearchgate.net The proposed mechanism for iodine-mediated reactions often involves the in situ formation of a sulfonyl iodide intermediate, which can then react with the amine either through a direct displacement or via a radical pathway. nih.govresearchgate.net

Copper-catalyzed systems are also widely used for N-S bond formation. rsc.orgnih.gov For instance, a copper-catalyzed redox coupling of nitroarenes with sodium sulfinates allows for the synthesis of N-arylsulfonamides where the nitroarene serves as both the nitrogen source and an oxidant. nih.gov Another method involves a copper-catalyzed electrophilic amination using O-benzoyl hydroxylamines with sodium sulfinates. rsc.org

Reductive N-Sulfonylation:

A two-step process for sulfonamide synthesis involves the initial reaction of a sulfinate with an electrophilic nitrogen source, such as bis(2,2,2-trichloroethyl)azodicarboxylate, to form a sulfonyl hydrazide. rsc.orgsemanticscholar.org Subsequent reductive cleavage of the sulfonyl hydrazide yields the desired sulfonamide. rsc.orgsemanticscholar.org

The following table outlines different methods for N-S bond formation using sodium sulfinates:

| Reaction Type | Nitrogen Source | Catalyst/Reagent | Product |

| Iodine-Mediated Oxidative Coupling | Primary/Secondary Amines | I₂, NH₄I | Sulfonamides |

| Copper-Catalyzed Electrophilic Amination | O-Benzoyl Hydroxylamines | CuBr₂ | Sulfonamides |

| Copper-Catalyzed Redox Coupling | Nitroarenes | CuCl | N-Arylsulfonamides |

| Reductive N-Sulfonylation | Azodicarboxylates | - | Sulfonyl Hydrazides |

| Electrochemical Oxidative Amination | Amines, Ammonia | - | Sulfonamides |

Sulfur-Sulfur (S-S) Bond Formation

The formation of sulfur-sulfur bonds is a fundamental transformation in organic chemistry, and this compound has emerged as a valuable precursor for the synthesis of disulfides and thiosulfonates. beilstein-journals.orgbeilstein-journals.org

One notable method involves the reaction of sodium sulfinates with thiols. semanticscholar.org For instance, the reaction of this compound with a suitable thiol can lead to the formation of an unsymmetrical disulfide. Mechanistically, these reactions can proceed through the formation of intermediate thiosulfonates. beilstein-journals.orgbeilstein-journals.org

A prominent approach for disulfide synthesis from sodium sulfinates involves a reduction system, such as one using tetrabutylammonium (B224687) iodide (TBAI) and sulfuric acid. beilstein-journals.orgbeilstein-journals.org In this process, the sodium sulfinate is acidified to the corresponding sulfinic acid. This is followed by a series of steps, which can include the formation of a thiosulfonate intermediate that ultimately yields the disulfide. beilstein-journals.orgbeilstein-journals.org The reaction conditions, such as temperature and the presence of specific reagents, play a crucial role in directing the reaction towards the desired disulfide product. beilstein-journals.org

Another strategy for creating S-S bonds from sodium sulfinates is through their reaction with disulfides in the presence of an activator. uantwerpen.be This method is particularly useful for synthesizing unsymmetrical thiosulfonates. uantwerpen.be The reaction of sodium sulfinates with N-(arylthio)succinimides also provides a pathway to thiosulfonates. semanticscholar.org

The following table summarizes a selection of methods for S-S bond formation using sodium sulfinates:

| Reactants | Reagents/Conditions | Product Type | Ref. |

| Sodium Alkylsulfinates | TBAI, H₂SO₄, DMF, 120 °C | Disulfides | beilstein-journals.org |

| Sodium Sulfinates and Thiols | Various conditions | Disulfides/Thiosulfonates | semanticscholar.org |

| Sodium Sulfinates and Disulfides | Activator | Unsymmetrical Thiosulfonates | uantwerpen.be |

| Sodium Sulfinates and N-(Arylthio)succinimides | - | Thiosulfonates | semanticscholar.org |

| Sodium Sulfinates | HI, Ethanol/H₂O | Disulfides/Thiosulfonates | rsc.org |

| Sodium Sulfinates | Reduced Iron | Disulfides | tandfonline.com |

Oxidative and Reductive Transformations

The sulfur atom in this compound exists in an intermediate oxidation state, allowing it to undergo both oxidation to sulfonates and reduction to thiols. It also participates in nucleophilic substitution reactions.

Oxidation to Sulfonates

This compound can be oxidized to the corresponding sodium propane-2-sulfonate. This transformation involves the conversion of the sulfinate group (-SO₂⁻) to a sulfonate group (-SO₃⁻). Various oxidizing agents can achieve this. For instance, oxidation of mercaptans with molecular oxygen in a non-aqueous alkaline medium can yield both sulfinates and sulfonates. google.com

A more direct method for the oxidation of sulfinates to sulfonates involves the use of hypervalent iodine(III) reagents. nih.govnih.govbeilstein-journals.org This method is considered an alternative to traditional methods that might use harsher reagents. nih.gov The reaction proceeds by generating a reactive sulfonium species from the sulfinate, which is then trapped by an alcohol to form the sulfonate ester. nih.govnih.gov

The following table outlines a key method for the oxidation of sulfinates:

| Starting Material | Reagent | Product | Ref. |

| Sodium Sulfinates | Hypervalent iodine(III) reagent, Alcohol | Sulfonates | nih.govnih.gov |

Reduction to Thiols

The reduction of this compound leads to the formation of propane-2-thiol. This transformation is a key step in various synthetic pathways. One method for the reduction of sulfinates involves the use of a reagent system like iodide in the presence of formic acid. rsc.org This system can efficiently deoxygenate sulfinates to the corresponding disulfides, which can be further reduced to thiols. rsc.org

Historically, the reduction of sulfinates has been part of more complex synthetic sequences. For example, the synthesis of unsymmetrical disulfides can involve the reaction of a sodium alkylthiosulfate with a thiolate, where the thiosulfate (B1220275) is initially prepared from a thiol. orgsyn.org The direct, controlled reduction of a sulfinate to a thiol is a valuable transformation.

Participation in Nucleophilic Substitution Reactions

The sulfinate anion of this compound is a good nucleophile and can participate in nucleophilic substitution reactions. gatech.edu In these reactions, the sulfinate ion displaces a leaving group on an electrophilic carbon atom. gatech.edu The sulfonate group, often formed from the oxidation of sulfinates, is an excellent leaving group in such reactions. nih.govacs.org

Sodium sulfinates can react with various electrophiles, such as alkyl halides, to form sulfones. semanticscholar.org For example, the reaction of this compound with an alkyl bromide would yield an isopropyl alkyl sulfone. The efficiency of these reactions can be influenced by factors such as the solvent and the nature of the leaving group. gatech.edu

Detailed Mechanistic Insights in Catalytic Systems

This compound and other sulfinate salts are widely used in transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions often proceed through mechanisms involving the coordination of the sulfinate to a metal center, followed by activation and subsequent catalytic steps.

Coordination and Activation Processes

In many catalytic cycles, the initial step involves the coordination of the sodium sulfinate to the transition metal catalyst. For instance, in palladium-catalyzed reactions, the sulfinate can coordinate to a Pd(0) species. nih.gov This coordination can occur through the sulfur or oxygen atoms of the sulfinate group.

Following coordination, an activation process occurs. In some palladium-catalyzed cross-coupling reactions, this involves the oxidative addition of a sulfinate ester to the Pd(0) complex, forming a Pd(II) intermediate. nih.gov In photoredox/nickel dual catalysis, the sulfinate is oxidized by an excited-state photocatalyst to generate a sulfonyl radical. nih.govmdpi.com This radical then adds to a Ni(0) complex to form a Ni(I) intermediate, which subsequently participates in the catalytic cycle. nih.gov

In copper-catalyzed systems, the reaction of anilines with sodium sulfinates can involve the formation of an anilide–copper complex. mdpi.com This complex can then undergo a single electron transfer (SET) process, leading to the formation of a radical intermediate that reacts with the sulfonyl radical generated from the sodium sulfinate. mdpi.com

The specific mechanism of coordination and activation is highly dependent on the metal catalyst, the ligands, the solvent, and the other reactants present in the system. researchgate.netnih.govmdpi.com

Competing Reaction Pathways and Selectivity Challenges

This compound, like other sodium sulfinates (RSO₂Na), exhibits versatile reactivity, which can lead to several competing reaction pathways. semanticscholar.orgrsc.org The outcome of a reaction involving a sulfinate salt is highly dependent on the specific reaction conditions, including the nature of the reactants, catalysts, and solvents employed. semanticscholar.orgrsc.org This multifaceted reactivity presents both opportunities for diverse synthesis and significant challenges in achieving selectivity.

A primary challenge lies in controlling whether the sulfinate acts as a sulfonylating (RSO₂⁻), sulfenylating (RS⁻), or sulfinylating (RSO⁻) agent. semanticscholar.orgresearchgate.net The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or the oxygen atom. This duality can lead to the formation of different product classes from the same starting materials. For instance, in reactions with electrophiles, sulfinates can form sulfones via S-alkylation or sulfinate esters via O-alkylation.

Furthermore, under certain conditions, sodium sulfinates can be precursors to sulfonyl radicals (RSO₂•), which initiate radical-based transformations, or can undergo reactions involving the extrusion of sulfur dioxide (SO₂). researchgate.net The competition between ionic and radical pathways is a key selectivity challenge. For example, photocatalytic methods have been developed to promote single-electron transfer (SET) processes, favoring the generation of sulfonyl radicals and subsequent radical-mediated bond formations. researchgate.netresearchgate.net In contrast, in the absence of such initiators, ionic pathways may predominate.

Another layer of complexity arises in reactions with activated substrates, such as α-halo sulfoxides or activated vinyl groups. acs.org In these systems, multiple reaction sites and potential rearrangement pathways, like the Pummerer reaction and its variants, can compete with the desired substitution or addition, leading to a mixture of products. acs.org The choice of organometallic reagents or catalysts can initiate different competing pathways, further complicating selective synthesis. acs.org

To address these selectivity challenges, researchers have explored various strategies. The use of protecting groups for the sulfinate functionality is one approach to mask its reactivity while other transformations are carried out on the molecule. chemrxiv.org Careful selection of catalysts, such as in photoredox catalysis, can also steer the reaction toward a specific pathway, for instance, by favoring a radical-polar crossover mechanism to achieve a desired transformation selectively. researchgate.net

The table below summarizes the principal competing functionalities of sodium sulfinates based on the reactive species they generate.

| Reactive Species | Corresponding Function | Typical Products Formed |

| RSO₂⁻ (Sulfur-centered nucleophile) | Sulfonylation | Sulfones, Sulfonamides |

| RSO₂⁻ (Oxygen-centered nucleophile) | O-Sulfonylation | Sulfinate Esters |

| RSO₂• | Radical Sulfonylation | Sulfones, Vinyl Sulfones |

| RS• | Radical Sulfenylation | Thioethers, Disulfides |

Radical Chain Mechanisms

This compound is an effective precursor for the isopropylsulfonyl radical ( (CH₃)₂CHSO₂• ), which can initiate and participate in various radical chain reactions. semanticscholar.orgresearchgate.net These mechanisms are central to many modern synthetic methods that utilize sodium sulfinates to form C-S, N-S, and S-S bonds. rsc.orgresearchgate.net Radical chain processes involving sulfinates are typically initiated by chemical reagents, electrochemical oxidation, or photoredox catalysis. semanticscholar.orgresearchgate.net

The general mechanism for a radical chain reaction initiated by sodium sulfinate can be broken down into three key stages:

Initiation: The process begins with the single-electron oxidation of the sulfinate anion (RSO₂⁻) to generate a sulfonyl radical (RSO₂•). This can be achieved using a chemical oxidant, an anode in an electrochemical cell, or a photo-excited catalyst. semanticscholar.orgresearchgate.net

RSO₂⁻ - e⁻ → RSO₂•

Propagation: The highly reactive sulfonyl radical then engages in a series of chain-propagating steps. A common pathway involves the addition of the sulfonyl radical to an unsaturated bond, such as in an alkene or alkyne. This forms a new carbon-centered radical intermediate.

RSO₂• + C=C → RSO₂-C-C• This new radical can then react further, for example, by abstracting an atom (like a hydrogen or halogen) from another molecule to form the product and regenerate a radical species that continues the chain. In some cases, the radical intermediate undergoes elimination or cyclization. semanticscholar.orgrsc.org For instance, a tandem addition-elimination reaction has been reported where an alkyl sulfide (B99878) intermediate, formed from the reaction of an alkene and a sulfinate, undergoes oxidative elimination to yield vinyl sulfones. rsc.org

Termination: The chain reaction concludes when two radical species combine, resulting in a non-radical product. This can occur through various combinations of the radicals present in the reaction mixture.

RSO₂• + RSO₂• → RSO₂-SO₂R

R• + RSO₂• → R-SO₂R

A notable application of these radical chain mechanisms is the sulfonylation of alkenes. rsc.org Research has demonstrated the C-H sulfonation of various styrenes and α-alkyl styrenes using sodium phenylsulfinate, which proceeds via a tandem radical addition-elimination pathway. rsc.org The findings from such studies are often applicable to other sulfinates like this compound.

The following table presents data from a study on the Bunte salt-mediated sulfonylation of alkenes with sodium phenylsulfinate, illustrating the scope of such radical-mediated transformations. rsc.org

| Alkene Substrate | Product Yield (%) rsc.org |

| Styrene | 91 |

| 4-Methylstyrene | 96 |

| 4-Methoxystyrene | 99 |

| 4-tert-Butylstyrene | 95 |

| 4-Chlorostyrene | 72 |

| 4-Bromostyrene | 68 |

| α-Methylstyrene | 92 |

These radical chain mechanisms highlight the importance of sodium sulfinates, including this compound, as versatile building blocks in organic synthesis for creating complex organosulfur compounds. semanticscholar.orgresearchgate.net

Applications in Organic Synthesis and Advanced Chemical Transformations

Building Block for Diverse Organosulfur Compounds

Sodium propane-2-sulfinate serves as a key starting material for the synthesis of several classes of organosulfur compounds, including sulfones, sulfonamides, and thiosulfonates. rsc.org These compounds are of significant interest due to their presence in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov

Synthesis of Sulfones (General, Vinyl Sulfones, Allyl Sulfones, β-Keto Sulfones)

Sulfones are a prominent class of organosulfur compounds, and this compound provides a reliable route for their synthesis. nih.gov The formation of the carbon-sulfur bond necessary for sulfone synthesis can be achieved through various methods, often involving the reaction of this compound with a suitable electrophile. nih.gov

General Sulfones: The synthesis of general alkyl and aryl sulfones can be accomplished through the reaction of this compound with corresponding halides. acs.org

Vinyl Sulfones: Vinyl sulfones are valuable intermediates in organic synthesis, known for their utility in Michael additions and as dienophiles in Diels-Alder reactions. organic-chemistry.org An efficient, catalyst-free method for synthesizing vinyl sulfones involves the reaction of sodium sulfinates with dibromides in N,N-dimethylformamide (DMF). organic-chemistry.org Another approach involves the transition-metal-free, tandem cross-decarboxylative coupling of sodium sulfinates with cinnamic acids. rsc.org Copper-catalyzed methods have also been developed for the stereoselective synthesis of (E)-alkenyl sulfones from alkenes or alkynes using sodium sulfinates. researchgate.net

Allyl Sulfones: Allylic sulfones are important synthetic targets due to their biological activity and their utility as intermediates. nih.gov Palladium-catalyzed allylic C-H sulfonylation of terminal alkenes with sulfinate anions represents a direct method for their synthesis. uninsubria.it Rhodium-catalyzed hydrosulfonylation of allenes and alkynes with sodium sulfinates provides an enantioselective route to chiral allylic sulfones. nih.govacs.org Furthermore, palladium-catalyzed hydrosulfonylation of cyclopropenes using sodium sulfinates offers a stereoselective pathway to these compounds. rsc.org Dehydrative sulfination of allylic alcohols also yields allylic sulfones under mild conditions. organic-chemistry.org

β-Keto Sulfones: β-Keto sulfones are significant structural motifs in medicinal chemistry and serve as versatile synthetic intermediates. researchgate.netlppcollegerisod.ac.in A metal-free approach for their synthesis involves the reaction of sodium sulfinates with aryl ethyl ketones or indanones, proceeding through a C(sp³)–H bond functionalization. sioc-journal.cn Another metal-free method utilizes the reaction of styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinates under sonication. lppcollegerisod.ac.in

| Sulfone Type | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Vinyl Sulfones | Reaction with dibromides in DMF | Catalyst-free | organic-chemistry.org |

| Vinyl Sulfones | Tandem cross-decarboxylative coupling with cinnamic acids | Transition-metal-free | rsc.org |

| Allyl Sulfones | Palladium-catalyzed allylic C-H sulfonylation of terminal alkenes | Direct C-H functionalization | uninsubria.it |

| Allyl Sulfones | Rhodium-catalyzed hydrosulfonylation of allenes/alkynes | Enantioselective | nih.govacs.org |

| β-Keto Sulfones | Reaction with aryl ethyl ketones/indanones | Metal-free C(sp³)–H functionalization | sioc-journal.cn |

| β-Keto Sulfones | Reaction of styrenes, NBS, and aromatic sodium sulfinates | Metal-free, sonication-assisted | lppcollegerisod.ac.in |

Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds with widespread applications in medicinal chemistry. audreyli.comd-nb.info this compound can be converted to the corresponding sulfonyl chloride, which is a common precursor for sulfonamide synthesis. audreyli.com More direct methods involve the reaction of sodium sulfinates with amines. An efficient, iodine-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature provides a green and convenient route to sulfonamides. researchgate.net Another method utilizes ammonium (B1175870) iodide (NH₄I) to mediate the coupling of sodium sulfinates and amines. d-nb.infonih.gov Copper-catalyzed oxidative coupling of amines with sodium sulfinates has also been reported. semanticscholar.org

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Iodine-mediated amination | I₂ in water | Room temperature, environmentally friendly | researchgate.net |

| Ammonium iodide-mediated amination | NH₄I in CH₃CN | Good functional group tolerance | d-nb.infonih.gov |

| Copper-catalyzed oxidative amination | Cu catalyst, O₂ or DMSO as oxidant | Single electron transfer pathway | semanticscholar.org |

Synthesis of Thiosulfonates and Sulfides

Thiosulfonates: Thiosulfonates can be synthesized from sodium sulfinates through various methods. tandfonline.com An iron(III)-catalyzed aerobic cross-coupling of thiols and sodium sulfinates provides an efficient and sustainable route. organic-chemistry.org A BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates also yields thiosulfonates. nih.govsemanticscholar.org Furthermore, a controllable synthesis of both disulfides and thiosulfonates from sodium sulfinates can be achieved using hydroiodic acid in different solvent systems. rsc.org

Sulfides: The synthesis of sulfides from sodium sulfinates typically involves a reduction of the sulfinate moiety. nih.gov

Role as a Sulfonylating, Sulfenylating, and Sulfinylating Reagent

Depending on the reaction conditions, this compound can act as a source for sulfonyl, sulfenyl, or sulfinyl groups. rsc.org Under oxidative conditions, it readily forms sulfonyl radicals, which can then participate in various addition and coupling reactions, making it an effective sulfonylating agent . researchgate.netresearchgate.net For instance, the sulfonylation of quinoline (B57606) N-oxides with sodium sulfinates can be promoted by TsCl in water. rhhz.net In some transformations, the sulfinate can be reduced in situ to a sulfenate, which then acts as a sulfenylating agent . The ability to also function as a sulfinylating agent further highlights its versatility in organic synthesis. nih.gov

Catalytic Reactions Involving this compound

This compound is a valuable coupling partner in a variety of transition metal-catalyzed reactions. researchgate.net These reactions offer efficient and selective methods for the formation of carbon-sulfur bonds.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Allylic C-H Sulfonylation, Nickel-Catalyzed Aryl Bromide Coupling)

Palladium-Catalyzed Allylic C-H Sulfonylation: Palladium catalysis enables the direct sulfonylation of allylic C-H bonds using sodium sulfinates. uninsubria.it A photoinduced palladium-catalyzed direct sulfonylation of allylic C-H bonds has been developed, which is applicable to both terminal and internal alkenes. nih.gov The mechanism of palladium-catalyzed allylic substitution of tertiary allylic carbonates with sodium sulfinates has been studied, revealing an unusual inner-sphere pathway. rsc.org

Nickel-Catalyzed Aryl Bromide Coupling: Nickel catalysis provides an effective means for the cross-coupling of aryl bromides with sodium sulfinates to synthesize sulfones. researchgate.netrsc.org A dual catalytic system employing an organoboron photocatalyst with nickel under visible light irradiation has been developed for this transformation, offering a greener alternative to traditional methods. mdpi.comnih.gov

| Reaction | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Allylic C-H Sulfonylation | Palladium/Photocatalyst | Direct functionalization of C-H bonds | nih.gov |

| Allylic Substitution | Palladium | Inner-sphere mechanism | rsc.org |

| Aryl Bromide Coupling | Nickel/Organoboron Photocatalyst | Visible light-mediated, green synthesis | mdpi.comnih.gov |

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool for forging chemical bonds, and this compound is an effective partner in these reactions. rsc.org It functions as a robust precursor to the isopropylsulfonyl radical upon single-electron oxidation by an excited photocatalyst, such as Eosin Y. rsc.orgsemanticscholar.org This process avoids the need for harsh reagents or high temperatures, representing a mild pathway for the formation of carbon-sulfur bonds. researchgate.netsemanticscholar.org The generated sulfonyl radical can participate in a wide array of transformations, making sodium sulfinates like this compound highly versatile reagents in photocatalytic synthesis. researchgate.netrsc.org This methodology is particularly noted for its role in the development of novel sulfonylation reactions. researchgate.net

Table 1: Role of this compound in Photoredox Catalysis

| Feature | Description | Source(s) |

|---|---|---|

| Reagent Role | Precursor to isopropylsulfonyl radical. | researchgate.netrsc.org |

| Activation | Single-electron oxidation via an excited photocatalyst (e.g., Eosin Y) under visible light. | rsc.orgsemanticscholar.org |

| Key Advantage | Enables C-S bond formation under mild, ambient temperature conditions. | researchgate.netsemanticscholar.org |

| Reaction Type | Used in various photocatalytic sulfonylation reactions. | researchgate.netrsc.org |

Electrochemical Transformations and Oxidative Coupling

Electrochemistry offers a green and efficient alternative for generating reactive intermediates, and this compound is well-suited for such transformations. nih.govrsc.org By employing electric current as a "traceless" oxidant, sulfonyl radicals can be generated from the sulfinate salt without the need for chemical oxidants. rsc.orgresearchgate.net This approach has been successfully applied to a variety of synthetic challenges, including oxidative coupling and ring-closing sulfonylation reactions. semanticscholar.orgresearchgate.net

Research has demonstrated that sodium alkyl sulfinates are effective in the direct C-H sulfonylation of nitrogen-containing heterocycles, such as imidazoheterocycles, providing the desired products in high yields. nih.gov These electrochemical methods are distinguished by their operational simplicity and high functional group tolerance, representing a significant advance in sustainable chemistry. rsc.orgsemanticscholar.orgnih.gov The process often proceeds in an undivided cell, sometimes eliminating the need for a supporting electrolyte, which further enhances its green credentials. nih.govresearchgate.net

Table 2: Overview of Electrochemical Applications

| Application | Description | Key Features | Source(s) |

|---|---|---|---|

| Sulfonyl Radical Generation | Anodic oxidation of this compound. | Reagent-free oxidation; environmentally benign. | rsc.orgresearchgate.net |

| C-H Sulfonylation | Direct functionalization of heterocycles (e.g., imidazo[1,2-a]pyridines). | Catalyst- and oxidant-free; high yields (e.g., 81%). | nih.gov |

| Oxidative Coupling | Coupling of the sulfonyl radical with various partners. | Forms new C-S bonds efficiently. | semanticscholar.orgresearchgate.net |

| Cyclization Reactions | Intramolecular ring-closing sulfonylation. | Access to sulfur-containing cyclic structures. | semanticscholar.org |

Regioselective and Site-Selective Functionalization

A major challenge in organic synthesis is the ability to modify a specific C-H bond within a complex molecule. This compound has proven valuable in reactions designed to achieve this goal with high precision.

The development of remote site-selective C-H sulfonylation is a notable advancement in the use of sulfinate salts. rsc.orgsemanticscholar.org Through the use of directing groups, the isopropylsulfonyl moiety can be guided to a specific C-H bond that is distant from the initial point of attachment. This strategy allows for the functionalization of otherwise unreactive positions within a molecule, providing a powerful tool for late-stage modification. semanticscholar.org The ability to generate sulfonyl radicals from stable sulfinate precursors is key to the success of these complex transformations. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and methods for their precise functionalization are highly sought after. researchgate.net this compound is employed as a diversification reagent for the late-stage functionalization of these important scaffolds. The regioselectivity of these reactions can often be controlled by adjusting reaction parameters like solvent and pH.

For instance, studies on the functionalization of N-(quinolin-8-yl)benzamide derivatives have explored the use of various sodium sulfinates. In one such study, the reaction of certain derivatives with this compound was investigated, although in a specific documented case, it did not yield the desired product, highlighting the subtlety and substrate-dependence of these reactions. rsc.org In contrast, electrochemical methods have shown considerable success, with sodium alkyl sulfinates enabling the efficient C3-sulfonylation of imidazo[1,2-a]pyridines. nih.gov

Table 3: Research Findings on Heterocycle Functionalization

| Heterocycle Class | Reagent System | Outcome/Observation | Source(s) |

|---|---|---|---|

| Nitrogen Heterocycles (General) | This compound | Used for late-stage functionalization; regioselectivity is tunable. | |

| N-(quinolin-8-yl)benzamide derivatives | This compound | No product was delivered under the specific conditions tested for certain substrates. | rsc.org |

| Imidazo[1,2-a]pyridines | Sodium Alkyl Sulfinates / Electrochemistry | Efficient C3-sulfonylation in high yield. | nih.gov |

| Quinoline N-Oxides | Sodium Sulfinates / Radical Reaction | A known pathway for functionalization. | researchgate.net |

C-H Sulfonylation (e.g., Allylic C-H, Remote Site-Selective)

Cascade Reactions and Multicomponent Transformations

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecules from simple starting materials. This compound is an excellent component for initiating such cascades. semanticscholar.orgresearchgate.net The isopropylsulfonyl radical, generated from the sulfinate, can trigger a sequence of reactions, such as a cyclization followed by further functionalization. researchgate.net

Multicomponent reactions (MCRs) similarly build molecular complexity in one pot. Sodium sulfinates can act as one of the key components in MCRs that construct sulfonylated products. researchgate.net For example, a sulfonyl radical can add to an alkene or alkyne, generating a carbon-centered radical that is then trapped by another reaction partner, leading to the rapid assembly of a polyfunctionalized molecule. acs.org These strategies are central to modern synthetic efficiency and have been applied to create diverse structures like sulfonylated benzofurans and pyrroles. acs.orgrsc.org

Table 4: Compounds Mentioned in This Article

| Compound Name | Chemical Formula | Role/Mention |

|---|---|---|

| This compound | C₃H₇NaO₂S | Primary subject of the article |

| Eosin Y | C₂₀H₆Br₄Na₂O₅ | Photocatalyst |

| Imidazo[1,2-a]pyridine | C₇H₆N₂ | Substrate for sulfonylation |

| N-(quinolin-8-yl)benzamide | C₁₆H₁₂N₂O | Substrate for functionalization |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for confirming the molecular structure of sodium propane-2-sulfinate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for verifying the structure of this compound by providing information on the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. NMR spectra for this compound are typically recorded on instruments like a 300 MHz spectrometer. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in its isopropyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing the signals for the different carbon atoms in the molecule.

The expected chemical shifts for this compound are detailed in the tables below.

¹H NMR Spectroscopic Data

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

|---|---|---|

| (CH₃)₂CH - | Multiplet | 3.1 - 3.3 |

Data compiled from typical values for similar sulfinate structures.

¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| (CH₃)₂C H- | 60 - 65 |

Data compiled from typical values for similar sulfinate structures.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. For this compound, the key vibrational modes are associated with the sulfinate group (S=O) and the alkyl C-H bonds. The spectrum of the related compound, sodium methyl ester sulfonate, shows characteristic peaks for the S=O bond of the sulfonate group around 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹. researchgate.net Similar strong absorption bands are expected for the sulfinate group in this compound.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric & Symmetric Stretch | 1040 - 1180 |

| C-H | Stretch (sp³) | 2850 - 3000 |

Data compiled from general IR correlation tables and spectra of related sulfinate compounds.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of reactions involving its synthesis or consumption. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose. bldpharm.comambeed.com

High-Performance Liquid Chromatography (HPLC) HPLC is widely used to separate, identify, and quantify components in a mixture. For a polar, ionic compound like this compound, reversed-phase HPLC is a common approach.

Purity Assessment: The purity of a this compound sample can be determined by analyzing it via HPLC. A pure sample will ideally show a single major peak at a specific retention time. The presence of other peaks indicates impurities, and their peak areas can be used to quantify their relative amounts. Commercial suppliers often use HPLC to certify the purity of their reagents, which can range from 80% to over 98%. sigmaaldrich.com The development of synthetic methods for related sulfonate compounds aims to achieve high purity (≥95%) and yield (≥90%), which is verified by such analytical techniques. google.com

Reaction Monitoring: HPLC can be used to track the progress of a chemical reaction. By taking small aliquots from the reaction mixture at different time intervals and analyzing them, chemists can monitor the consumption of starting materials and the formation of this compound (or its products). This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

A typical HPLC method for a related compound, sodium tanshinone IIA sulfonate, utilized a C18 analytical column with a mobile phase consisting of a methanol (B129727) and triethylamine (B128534) buffer solution. walshmedicalmedia.com A similar setup could be adapted for this compound.

Typical HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase column (e.g., C18) |

| Mobile Phase | A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer |

| Detection | UV detector (if the analyte or derivatives are UV-active) or Evaporative Light Scattering Detector (ELSD) |

Confirmation of Stereochemistry and Regioselectivity in Synthetic Products

While this compound itself is an achiral molecule, it is frequently used as a versatile building block in reactions where the stereochemistry or regioselectivity of the final product is critical. ncats.io Analytical techniques, especially NMR, are crucial for confirming these structural details.

Regioselectivity Sodium sulfinates are used in a variety of reactions that can lead to different constitutional isomers (regioisomers). semanticscholar.org The ability to control where the sulfinate or a subsequent functional group adds to a molecule is known as regioselectivity.

For example, in the C-H functionalization of heterocycles like indoles, sodium arylsulfinates can be directed to react at either the C2 or C3 position depending on the reaction conditions. semanticscholar.org To confirm the structure of the resulting product, ¹H NMR and ¹³C NMR spectroscopy are used to determine the substitution pattern on the indole (B1671886) ring. The coupling patterns and chemical shifts of the aromatic protons provide unambiguous evidence of which regioisomer was formed.

Stereochemistry In reactions that generate new chiral centers, the stereochemical outcome (e.g., retention or inversion of configuration) is a key factor. The SN2 reaction, for instance, is stereospecific and proceeds with an inversion of configuration at the electrophilic center. libretexts.org When a sulfinate anion acts as a nucleophile in such a reaction, the stereochemistry of the resulting sulfone product can be predicted.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the relative stereochemistry of the product. For absolute configuration, X-ray crystallography of a suitable crystalline derivative is the definitive method.

In the Julia olefination, the reductive elimination of a β-acyloxy sulfone (which can be derived from a sulfinate) is a key step that forms an alkene. wikipedia.org The E/Z stereochemistry of the resulting double bond is a critical aspect of the product's structure, which is readily determined by analyzing the coupling constants between the vinylic protons in the ¹H NMR spectrum.

Theoretical Chemistry Studies of Sodium Propane 2 Sulfinate

Computational Investigations of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational means involves mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. For sulfinates in general, theoretical studies often focus on their role in radical reactions or as nucleophiles. osti.gov

A typical computational approach involves:

Geometry Optimization: Calculating the lowest energy structure for all species involved in the reaction.

Transition State Searching: Identifying the highest energy point along the lowest energy reaction path (the transition state). Algorithms like the Berny optimization are commonly used.

Frequency Calculations: To confirm the nature of the stationary points. A stable molecule will have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the intended reactants and products.

While these methods are standard, specific data for reactions involving sodium propane-2-sulfinate, such as activation energies or the geometries of its transition states, are not present in the accessible literature.

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of tools to analyze this structure and predict how a molecule will behave in a chemical reaction. mdpi.com Key properties derived from electronic structure calculations include the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

For the propane-2-sulfinate anion, one would expect the negative charge to be localized primarily on the oxygen atoms of the sulfinate group, with the sulfur atom also playing a key role in its electronic behavior.

Table 1: Common Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Definition | Predicted Significance for Propane-2-sulfinate Anion |

| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO would likely be centered on the sulfinate group, indicating its potential as a nucleophile. The LUMO energy would relate to its ability to accept electrons. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Would show high electron density on the oxygen atoms, confirming them as likely sites for electrophilic attack. |

| Electrostatic Potential (ESP) | The potential experienced by a positive point charge at the molecule's surface. | ESP maps would highlight the negative potential around the sulfinate group, marking it as the region for interaction with cations or electrophiles. |

| Global Reactivity Indices | Electrophilicity (ω) and Nucleophilicity (N) indices derived from HOMO/LUMO energies. mdpi.com | The propane-2-sulfinate anion would be expected to have a high nucleophilicity index. |

| Local Reactivity Indices (Parr Functions) | Identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. | Would likely identify the oxygen and possibly the sulfur atoms as the most nucleophilic centers. |

Without specific computational studies on this compound, the exact values for these descriptors remain undetermined.

Adsorption and Interaction Studies in Catalytic Systems

The interaction of molecules with catalyst surfaces is a cornerstone of heterogeneous catalysis. DFT calculations are instrumental in modeling these interactions, providing insights into adsorption energies, preferred binding sites, and the electronic changes that occur upon adsorption, which can activate a molecule for reaction. cardiff.ac.ukrsc.orgmdpi.com

Studies on the adsorption of sulfur-containing compounds on metal surfaces are common, often in the context of catalyst poisoning or electrocatalysis. cardiff.ac.ukmdpi.com For instance, research has shown that sulfur oxides bind strongly to platinum surfaces. mdpi.com In a hypothetical catalytic system involving this compound, computational studies would aim to understand how the sulfinate group interacts with active sites on a catalyst.

Table 2: Hypothetical DFT Study of this compound Adsorption

| Parameter | Computational Method | Information Gained |

| Adsorption Energy (Eads) | DFT calculations with periodic boundary conditions (e.g., VASP, Quantum ESPRESSO). | Determines the strength of the interaction between the sulfinate and the surface. A strong Eads suggests chemisorption. |

| Adsorption Geometry | Geometry optimization of the molecule on a catalyst slab model. | Reveals the preferred orientation and binding mode (e.g., through one oxygen, both oxygens, or the sulfur atom). |

| Charge Transfer Analysis | Bader charge analysis or similar methods. | Quantifies the electron flow between the molecule and the surface, indicating the nature of the chemical bond formed. |

| Density of States (DOS) | Calculation of the electronic states of the combined adsorbate-surface system. | Shows how the electronic structure of the sulfinate and the catalyst surface are altered upon interaction, which is key to understanding catalytic activation. |

While these computational approaches are well-established for a variety of molecules and surfaces, their specific application to model the adsorption and interaction of this compound in catalytic systems has not been reported in the reviewed literature.

Environmental and Sustainability Research Aspects

Environmental Fate and Ecotoxicity Considerations

The environmental impact of chemical compounds is a critical area of modern scientific research. For sodium propane-2-sulfinate, a comprehensive understanding of its behavior and effects in ecosystems is necessary. This involves studying its environmental fate—how it moves and transforms in the environment—and its ecotoxicity, particularly its effects on aquatic organisms.

Detailed ecotoxicological data for this compound specifically is limited in publicly accessible scientific literature. However, its chemical structure—an ionic sodium salt with a short alkyl chain—provides a basis for preliminary assessment. The sulfinate group generally imparts high water solubility, which influences its distribution in aquatic environments. mdpi.com

The environmental fate of such compounds is largely determined by their biodegradability. The propane (B168953) component of the molecule is a simple alkane. Research on the biodegradation of propane in various environments indicates that microorganisms are capable of metabolizing it. pnas.orgessex.ac.uk In anaerobic conditions, which are common in sediments and some subsurface environments, bacteria can degrade propane. pnas.orgonepetro.org This suggests that the alkyl portion of this compound is susceptible to microbial degradation. The complete mineralization of the compound would ultimately yield inorganic sulfate (B86663), sodium ions, carbon dioxide, and water.

Assessing the ecotoxicity of a substance involves evaluating its potential to harm different organisms. Standard tests are often conducted on species representing different trophic levels, such as bacteria, algae, invertebrates (like daphnids), and fish. nih.govnih.gov For many related anionic surfactants, such as sodium dodecyl sulfate (SDS), ecotoxicity is well-documented, showing effects on the survival and metabolism of aquatic life that are dependent on concentration and exposure time. nih.gov However, it is crucial to note that toxicity can vary significantly with changes in the alkyl chain length and chemical structure. acs.org Without specific testing on this compound, its precise impact on aquatic life remains an area for further investigation.

Table 1: Ecotoxicity Data for Structurally Related Surfactants (Note: These are not data for this compound)

| Compound Name | Organism | Exposure Time | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Sparus aurata (Gilthead seabream) | - | Morphological changes in kidney and spleen | 5 - 15 | researchgate.net |

| Sodium Dodecyl Sulfate (SDS) | Cyprinus carpio (Carp) | - | Increased oxygen consumption | >10 ppm | researchgate.net |

| Sodium Lauryl Ether Sulphate (SLES) | Vibrio fischeri (Bacterium) | - | Toxic Effect | >2 | mdpi.com |

| Sodium Isopropyl Xanthate | Lemna minor (Duckweed) | 72 hours | 100% population elimination | >5 | epa.gov |

Sustainable Synthesis Approaches and Green Chemistry Principles

In alignment with global efforts to reduce the environmental footprint of chemical manufacturing, the development of sustainable synthesis methods for this compound and related compounds is a key research focus. Green chemistry principles provide a framework for designing safer, more efficient, and environmentally benign chemical processes. acs.orgacs.orgdntb.gov.ua

Traditional methods for synthesizing sulfinates can present challenges, sometimes requiring harsh conditions or reagents. researchgate.net Modern research has explored several innovative routes that are more aligned with green chemistry principles. One of the most promising areas is the use of photocatalysis. researchgate.netrsc.org Photocatalytic methods can activate simple, abundant starting materials like alkanes (including propane) under mild conditions, often using visible light as an energy source. mdpi.comresearchgate.net This approach directly converts volatile alkanes into the corresponding sulfinates by reacting them with sulfur dioxide (SO2) or its surrogates. researchgate.net

Recent advancements in catalysis offer sustainable alternatives to conventional methods:

Metal-Catalyzed and Metal-Free Reactions: While some modern methods still use metal catalysts like copper or iron, the goal is often to use them in very small (catalytic) amounts and under milder conditions. rsc.org Research has also focused on developing entirely metal-free synthesis routes, for example, using iodine-mediated photocatalysis or promoters like BF3·OEt2, which avoids metal contamination and associated toxicity. acs.orgmdpi.com

These modern synthetic strategies can be evaluated against the 12 Principles of Green Chemistry.

Table 2: Application of Green Chemistry Principles to Modern Sulfinate Synthesis

| Green Chemistry Principle | Relevance in Modern Sulfinate Synthesis | Example/Method |

|---|---|---|

| 1. Prevention | One-pot reactions and multi-component reactions reduce waste by minimizing purification steps. researchgate.netrsc.org | Photocatalytic conversion of alkyl bromides to sulfones in a one-pot procedure. researchgate.net |

| 2. Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Direct addition reactions, such as the sulfonylation of alkynes, can have high atom economy. mdpi.com |

| 5. Safer Solvents & Auxiliaries | Using environmentally benign solvents or eliminating them altogether. | Some modern syntheses are performed in greener solvents or under solvent-free conditions. |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure reduces energy consumption. | Visible-light-induced photocatalysis allows reactions to proceed without high heat. mdpi.com |